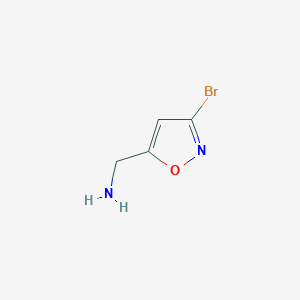

3-Bromo-5-aminomethylisoxazole

説明

Significance of the Isoxazole (B147169) Ring System in Medicinal Chemistry and Materials Science

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in chemical sciences. rsc.orgresearchgate.net Its unique electronic properties and structural rigidity have made it a privileged structure, particularly in the development of therapeutic agents and advanced materials. ajrconline.orgigi-global.com

In medicinal chemistry, the isoxazole moiety is a core component of numerous established drugs. nih.gov For instance, it is found in the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib and several penicillin-based antibiotics like Cloxacillin, Dicloxacillin, and Flucloxacillin. nih.gov The isoxazole ring also plays a crucial role in the antipsychotic drug Risperidone and the anticonvulsant Zonisamide. nih.gov The widespread application of this heterocycle stems from its ability to participate in various biological interactions and its favorable physicochemical properties, which can enhance a drug candidate's metabolic stability and absorption. ajrconline.orgnih.gov Isoxazole derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govkuey.net

In the realm of materials science, isoxazole derivatives are explored for their unique optical and electronic properties. scilit.com They have found applications as photochromic materials, in the development of dye-sensitized solar cells, as liquid crystals, and as electrochemical probes. scilit.com The isoxazole ring's stability and tunable electronic nature make it a valuable component in designing materials with specific functionalities. nih.gov For example, isoxazole-derived compounds have been studied as corrosion inhibitors for mild steel, demonstrating their utility in industrial applications. nih.gov

Research Context of 3-Bromo-5-aminomethylisoxazole within Halogenated Heterocycles

Halogenated heterocycles are organic compounds containing a ring structure with at least one non-carbon atom and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). sigmaaldrich.com These compounds are of paramount importance in synthetic chemistry, often serving as key intermediates or "scaffolds" for building more complex molecules. sigmaaldrich.comdur.ac.uk The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings) and direct C-H functionalization. sigmaaldrich.comyork.ac.uk This allows chemists to selectively introduce new functional groups and build molecular complexity in a controlled manner. dur.ac.ukepfl.ch

Within this context, this compound, with the chemical formula C4H5BrN2O, is a significant research chemical. finechemical.net It is a disubstituted isoxazole, meaning it has two different functional groups attached to the core ring. scilit.com The bromine atom at the 3-position serves as a versatile site for cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or other organic fragments. Simultaneously, the aminomethyl group at the 5-position provides a nucleophilic site for further derivatization, such as amide bond formation or alkylation. This bifunctional nature makes it a highly useful intermediate for creating diverse libraries of isoxazole-containing compounds for drug discovery and other applications. google.comgoogle.com

The compound is often used in its Boc-protected form, tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, to prevent the amine group from undergoing unwanted side reactions during synthesis. lookchem.comnih.gov This protected version is a key intermediate for synthesizing a range of pharmaceuticals and agrochemicals, such as pesticides and herbicides. lookchem.com The strategic placement of the bromo and aminomethyl groups on the isoxazole scaffold provides a reliable route for the regioselective synthesis of complex, highly functionalized heterocyclic systems. york.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound and its Boc-Protected Derivative

| Property | This compound | tert-Butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate (Boc-protected form) |

| CAS Number | 2763-93-1 finechemical.net | 154016-57-6 nih.gov |

| Molecular Formula | C4H5BrN2O finechemical.net | C9H13BrN2O3 nih.gov |

| Molecular Weight | 177.00 g/mol finechemical.net | 277.11 g/mol nih.gov |

| Boiling Point | 284.6°C at 760 mmHg finechemical.net | Not available |

| Density | 1.741 g/cm³ alfa-chemistry.com | Not available |

| IUPAC Name | (3-bromo-1,2-oxazol-5-yl)methanamine alfa-chemistry.com | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c5-4-1-3(2-6)8-7-4/h1H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFSQWLCIUITOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376822 | |

| Record name | 3-Bromo-5-aminomethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2763-93-1 | |

| Record name | 3-Bromo-5-aminomethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-1,2-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Aminomethylisoxazole

Direct Synthesis Strategies

Direct synthesis strategies focus on constructing the 3-bromo-5-aminomethylisoxazole molecule from acyclic precursors in a limited number of steps. These methods are often designed for efficiency and scalability.

Reaction of N-Dichloroacetyl-propargylamine with Dibromoformaldoxime

A notable direct synthesis involves the reaction of a protected propargylamine (B41283) with dibromoformaldoxime. google.comgoogle.com In a specific patented procedure, N-dichloroacetyl-propargylamine is used as the protected 1-alkyne derivative. google.comepo.org The reaction proceeds by adding dibromoformaldoxime portionwise to a vigorously stirred mixture of N-dichloroacetyl-propargylamine and potassium bicarbonate in wet N,N-dimethylformamide (DMF) at room temperature. google.comepo.org

| Reactant 1 | Reactant 2 | Reagents | Solvent | Workup | Overall Yield | Reference |

| N-Dichloroacetyl-propargylamine | Dibromoformaldoxime | 1. Potassium bicarbonate2. 48% Hydrobromic acid3. Potassium carbonate4. Ethereal HCl | N,N-dimethylformamide | Acid hydrolysis followed by basification and salt formation | 55-73% | google.comepo.org |

Synthesis from 3-bromo-5-bromomethyl-isoxazole with Ammonia (B1221849)

Another direct approach to this compound is through the amination of 3-bromo-5-bromomethyl-isoxazole. This method involves a nucleophilic substitution reaction where the bromine atom on the methyl group at the 5-position is displaced by an amino group.

The procedure involves adding 3-bromo-5-bromomethyl-isoxazole dropwise to a solution of ethanol (B145695) and concentrated aqueous ammonia, which has been saturated with ammonia gas at room temperature. google.comgoogle.com The reaction mixture is left to stand for approximately 24 hours. google.comgoogle.com The workup includes evaporation of the solvent, acidification with hydrochloric acid to remove resinous by-products, followed by basification of the aqueous layer to liberate the free base. The product is then extracted with an organic solvent like chloroform (B151607) or methylene (B1212753) chloride. google.comgoogle.com After drying and evaporation of the solvent, the crude this compound is obtained as a pale brown liquid, which can be used in subsequent steps without further purification. google.com

| Reactant | Reagent | Solvent | Reaction Time | Key Steps | Reference |

| 3-bromo-5-bromomethyl-isoxazole | Ammonia | Ethanol / Water | 24 hours | Nucleophilic substitution, workup via acid/base extraction | google.comgoogle.com |

Precursor-Based Synthetic Routes

These routes involve the use of a pre-formed isoxazole (B147169) derivative which is then converted into the target compound through one or more chemical transformations.

Utilization of 3-Hydroxy-5-hydroxymethyl-isoxazole Reactive Esters

A versatile precursor-based method involves the reaction of a reactive ester of 3-hydroxy-5-hydroxymethyl-isoxazole with ammonia. google.comgoogle.com This strategy leverages the reactivity of esters as good leaving groups in nucleophilic substitution reactions. Suitable reactive esters for this transformation include halides, such as chlorides and bromides, as well as sulfonic acid esters like tosylates. google.comgoogle.com

The process typically involves dissolving the reactive ester in a solvent such as a low-molecular-weight alkanol or water. The solution is then saturated with dry ammonia and heated for several hours in a sealed vessel to drive the reaction to completion. google.comgoogle.com This method provides an alternative pathway to the aminomethyl functionality on the isoxazole ring.

Transformation of Dihaloformaldoxime and 1-Alkyne Derivatives

The reaction between a dihaloformaldoxime and a 1-alkyne derivative is a cornerstone for constructing the 3,5-disubstituted isoxazole core. google.comepo.org This cycloaddition process is highly effective for creating the isoxazole ring with desired substituents at both the 3- and 5-positions. To synthesize this compound, dibromoformaldoxime is reacted with a protected propargylamine. google.comgoogle.com This ensures that the reactive amino group does not interfere with the ring-forming reaction.

Recent advancements have introduced a tandem synthesis using 1-copper(I) alkynes and dihaloformaldoximes under base-free conditions. acs.orgnih.govorganic-chemistry.org This method circumvents the traditional 1,3-dipolar cycloaddition pathway, thereby avoiding common drawbacks such as poor regioselectivity and dimerization of the nitrile oxide intermediate. organic-chemistry.org The copper(I)-catalyzed mechanism involves a nucleophilic addition-elimination followed by cyclization, offering excellent control over the regiochemical outcome and providing high yields. organic-chemistry.org This approach represents a practical and convenient alternative for the synthesis of 3-halo-5-substituted isoxazoles. organic-chemistry.orgorganic-chemistry.org

| Dihaloformaldoxime | 1-Alkyne Derivative | Catalyst/Conditions | Key Advantage | Reference |

| Dibromoformaldoxime | Protected Propargylamine | Alkaline base (e.g., K₂CO₃) | Direct formation of the 3-bromo-5-(protected)aminomethyl isoxazole scaffold | google.comgoogle.comepo.org |

| Dihaloformaldoxime | 1-Copper(I) alkyne | Base-free | Avoids 1,3-dipolar cycloaddition drawbacks, high regioselectivity | acs.orgnih.govorganic-chemistry.org |

Derivatization from 3-Bromo-5-(N-Boc)aminomethylisoxazole

The synthesis of this compound can be efficiently achieved by the deprotection of its N-tert-butoxycarbonyl (N-Boc) protected form, 3-bromo-5-(N-Boc)aminomethylisoxazole. The Boc group is a widely used amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. wikipedia.orgnih.gov

The removal of the Boc group is typically accomplished through acid-catalyzed hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an alcoholic solvent or ethyl acetate, are commonly employed for this transformation. wikipedia.org The reaction proceeds via protonation of the carbamate's carbonyl oxygen by the acid, which leads to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. jk-sci.com

A study has reported the deprotection of various N-Boc-amines using oxalyl chloride in methanol (B129727) at room temperature. nih.gov This method was found to be particularly efficient for substrates containing electron-withdrawing groups, such as bromo-substituted aromatic systems, with reactions often completing within an hour in high yields. nih.gov Given the presence of the bromo substituent on the isoxazole ring, this could be a viable and mild alternative to traditional strong acid methods.

Below is a table summarizing common conditions for the deprotection of N-Boc groups.

| Reagent(s) | Solvent(s) | Conditions | Reference(s) |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature, monitor by TLC | wikipedia.orgjk-sci.com |

| Hydrochloric acid (HCl) | Methanol or Ethyl Acetate | Room temperature | wikipedia.org |

| Oxalyl chloride | Methanol | Room temperature, particularly for substrates with EWG | nih.gov |

| Aqueous Phosphoric Acid | - | Mild and selective conditions | organic-chemistry.org |

This table presents generalized conditions for N-Boc deprotection. Specific reaction times and work-up procedures may vary depending on the substrate.

Conversion from Other Isoxazole Derivatives (e.g., 3-Methoxy-5-aminomethylisoxazole)

The synthesis of this compound from other isoxazole derivatives, such as 3-methoxy-5-aminomethylisoxazole, represents a more challenging synthetic transformation. This conversion would require the cleavage of a methoxy (B1213986) group and subsequent bromination at the 3-position of the isoxazole ring.

The reverse reaction, the conversion of a 3-bromo-isoxazole to a 3-methoxy-isoxazole, has been documented. For instance, 3-bromo-5-phenyl-isoxazole can be converted to 3-methoxy-5-phenyl-isoxazole by refluxing with potassium hydroxide (B78521) in methanol. google.com Similarly, 3-bromo-5-aminomethyl-isoxazole has been refluxed with potassium hydroxide in methanol to yield 3-methoxy-5-aminomethyl-isoxazole. wikipedia.org This indicates that the methoxy group is generally more stable under these basic conditions.

To achieve the desired conversion from a 3-methoxy to a 3-bromo derivative, harsh acidic conditions would likely be necessary. For example, refluxing 3-methoxy-5-aminomethyl-isoxazole with a strong acid like hydrobromic acid (HBr) could potentially cleave the methyl ether and introduce the bromine atom. However, the aminomethyl group's sensitivity to such harsh conditions presents a significant challenge, potentially leading to side reactions or degradation of the starting material. nih.gov

The following table outlines the reported conversion of a 3-bromo-isoxazole to a 3-methoxy-isoxazole, illustrating the feasibility of interconverting substituents at the 3-position.

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference(s) |

| 3-Bromo-5-aminomethyl-isoxazole | Potassium hydroxide, Methanol | Reflux for 30 hours | 3-Methoxy-5-aminomethyl-isoxazole | 60% | wikipedia.org |

| 3-Bromo-5-phenyl-isoxazole | Potassium hydroxide, Methanol, Water | Reflux for 24 hours | 3-Methoxy-5-phenyl-isoxazole | Not specified | google.com |

This table illustrates the conversion of 3-bromo to 3-methoxy isoxazoles, the reverse of the pathway discussed.

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound are critical steps to obtain the compound in a pure form, suitable for subsequent reactions. Following its synthesis, the crude product often exists in a reaction mixture containing by-products, unreacted starting materials, and reagents. Several techniques are employed to isolate and purify the target compound.

A common initial work-up procedure involves liquid-liquid extraction. The reaction mixture can be extracted with an organic solvent such as chloroform, methylene chloride, or ethyl acetate. google.com The combined organic extracts are then typically dried over an anhydrous drying agent like potassium carbonate or sodium sulfate (B86663) and the solvent is removed by evaporation under reduced pressure. google.com

For further purification, several methods can be applied:

Filtration with Charcoal: To remove colored impurities or cloudiness, the crude product, dissolved in a suitable solvent like ether, can be treated with activated charcoal and then filtered. google.com

Crystallization: This is a highly effective method for purifying solid compounds. The hydrochloride salt of this compound has been purified by crystallization from isopropanol (B130326) or acetonitrile. google.com The free base, which is a liquid, can sometimes be crystallized from nonpolar solvents or solvent mixtures at low temperatures.

Chromatography: Column chromatography using silica (B1680970) gel is a standard technique for separating compounds based on their polarity. The crude product can be loaded onto a silica gel column and eluted with an appropriate solvent system. In some cases, a simple filtration through a silica gel pad can be sufficient to remove polar impurities. nih.gov

Distillation: For liquid products, fractional distillation under reduced pressure can be used to separate the desired compound from impurities with different boiling points, and also to separate isomers if present. google.com

The choice of purification method depends on the physical state of the product (liquid or solid), the nature of the impurities, and the required level of purity. The following table summarizes the common purification techniques.

| Technique | Description | Solvents/Materials | Reference(s) |

| Extraction | Separation from aqueous or solid mixtures. | Chloroform, Methylene Chloride, Ethyl Acetate | google.com |

| Charcoal Filtration | Removal of colored impurities. | Ether | google.com |

| Crystallization | Purification of solid compounds or their salts. | Isopropanol, Acetonitrile, Chloroform | google.com |

| Chromatography | Separation based on polarity. | Silica gel, Ethyl Acetate | nih.gov |

| Distillation | Purification of liquids based on boiling point. | - | google.com |

Reactivity and Chemical Transformations of 3 Bromo 5 Aminomethylisoxazole

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring

The isoxazole ring, being an electron-deficient heterocycle, influences the reactivity of its substituents. The bromine atom at the 3-position and the aminomethyl group at the 5-position are the primary sites for substitution reactions.

The bromine atom at the 3-position of the isoxazole ring can be substituted by other halogens through metal-mediated halogen exchange reactions, often referred to as aromatic Finkelstein reactions. nih.govfrontiersin.org These transformations are significant as they can convert a less reactive aryl bromide into a more reactive aryl iodide, which is often more favorable in subsequent cross-coupling reactions. nih.govfrontiersin.org The general trend for the rate of these exchange reactions is I > Br > Cl. wikipedia.org

The mechanism for these exchanges, particularly when catalyzed by metals like copper or nickel, can involve an oxidative addition of the aryl halide to the metal catalyst, followed by a halide exchange and subsequent reductive elimination. nih.gov

Table 1: Examples of Halogen Exchange Reactions

| Starting Material | Reagents | Product | Notes |

|---|---|---|---|

| 3-Bromo-5-aminomethylisoxazole | NaI, NiBr2, Tributylphosphine | 3-Iodo-5-aminomethylisoxazole | Nickel-catalyzed Finkelstein-type reaction. nih.gov |

The aminomethyl group at the 5-position is a nucleophilic center. While it primarily undergoes reactions on the nitrogen atom (see Section 3.3), its presence can influence the reactivity of the isoxazole ring. However, direct nucleophilic aromatic substitution on the isoxazole ring initiated by the aminomethyl group is not commonly reported. Instead, the focus of reactivity for this part of the molecule is typically on the derivatization of the amine itself.

Coupling Reactions and Cross-Coupling Methodologies

The carbon-bromine bond at the 3-position of this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. mdpi.com For substrates like this compound, these reactions typically involve the oxidative addition of the C-Br bond to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. mdpi.comlibretexts.org

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used to form biaryl structures. This compound can be coupled with various aryl or heteroaryl boronic acids to generate more complex molecules. nih.govnih.govnih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. beilstein-journals.orgnih.govdrugfuture.comorganic-chemistry.org This method is effective for the formation of substituted alkenes. This compound can react with a variety of alkenes under Heck conditions to introduce a vinyl group at the 3-position of the isoxazole ring.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netyoutube.com This allows for the introduction of an alkynyl substituent at the 3-position of the isoxazole ring.

Table 2: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Phenyl-5-aminomethylisoxazole |

| Heck | Styrene | Pd(OAc)2, PPh3, Et3N | 3-Styryl-5-aminomethylisoxazole |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 3-(Phenylethynyl)-5-aminomethylisoxazole |

Note: This table presents typical examples of these coupling reactions as applied to aryl bromides. The specific conditions and yields for this compound would require experimental determination.

Derivatization of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a versatile functional handle for a variety of chemical modifications. These reactions allow for the introduction of diverse substituents, which can significantly alter the physical, chemical, and biological properties of the molecule.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates. researchgate.net

These derivatization methods are well-established for primary amines and are applicable to this compound. nih.gov

Table 3: Examples of Aminomethyl Moiety Derivatization

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl chloride | Acylation | N-((3-bromoisoxazol-5-yl)methyl)acetamide |

| Benzenesulfonyl chloride | Sulfonylation | N-((3-bromoisoxazol-5-yl)methyl)benzenesulfonamide |

| Methyl iodide | Alkylation | 3-Bromo-5-((methylamino)methyl)isoxazole |

Note: This table illustrates potential derivatization products based on standard amine reactivity.

Acylation and Sulfonylation Reactions

The primary amino group in this compound is nucleophilic and readily participates in acylation and sulfonylation reactions. These reactions are fundamental in medicinal chemistry for the synthesis of amides and sulfonamides, which are common motifs in biologically active compounds.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, is expected to yield the corresponding N-acyl derivatives. The base serves to neutralize the hydrogen halide byproduct and facilitate the reaction. For instance, the reaction with acetyl chloride would produce N-((3-bromoisoxazol-5-yl)methyl)acetamide. The general scheme for this transformation is depicted below:

Reaction Scheme:

this compound + R-COCl → N-((3-bromoisoxazol-5-yl)methyl)alkanamide + HCl

Sulfonylation: Similarly, sulfonylation of the primary amine can be achieved by reacting it with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of stable sulfonamides. For example, treatment with benzenesulfonyl chloride would yield N-((3-bromoisoxazol-5-yl)methyl)benzenesulfonamide.

Reaction Scheme:

this compound + R-SO₂Cl → N-((3-bromoisoxazol-5-yl)methyl)alkanesulfonamide/arenesulfonamide + HCl

These reactions are generally high-yielding and provide a straightforward method for derivatizing the aminomethyl side chain, enabling the exploration of structure-activity relationships in drug discovery programs.

| Reagent | Product | Reaction Type |

| Acyl Chloride (e.g., Acetyl chloride) | N-((3-bromoisoxazol-5-yl)methyl)acetamide | Acylation |

| Acid Anhydride (e.g., Acetic anhydride) | N-((3-bromoisoxazol-5-yl)methyl)acetamide | Acylation |

| Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | N-((3-bromoisoxazol-5-yl)methyl)benzenesulfonamide | Sulfonylation |

Formation of Imines and Other Nitrogen-Containing Linkages

The primary amino group of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule.

The formation of imines is a reversible reaction, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. These imine linkages are important in various chemical and biological processes and can serve as intermediates for further transformations, such as reduction to secondary amines.

General Reaction with Aldehydes/Ketones:

this compound + R-CHO/R₂CO → (E/Z)-N-((3-bromoisoxazol-5-yl)methyl)alkan-1-imine/methanimine + H₂O

Beyond simple imine formation, the amino group can be utilized to construct other nitrogen-containing linkages. For instance, reaction with isocyanates or isothiocyanates would lead to the formation of urea or thiourea derivatives, respectively. These functional groups are also of significant interest in the development of new therapeutic agents.

| Reactant | Linkage Formed | Product Class |

| Aldehyde | Imine (C=N) | Schiff Base |

| Ketone | Imine (C=N) | Schiff Base |

| Isocyanate | Urea (-NH-CO-NH-) | Urea Derivative |

| Isothiocyanate | Thiourea (-NH-CS-NH-) | Thiourea Derivative |

Ring-Opening and Rearrangement Reactions of the Isoxazole Core

The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions. This reactivity provides a pathway to transform the heterocyclic core into different structural motifs.

Ring-Opening Reactions: The isoxazole ring can be opened under various conditions, including reductive, basic, or electrophilic conditions.

Reductive Ring-Opening: Catalytic hydrogenation (e.g., using H₂/Pd-C) can lead to the cleavage of the N-O bond, resulting in the formation of an enaminoketone or a β-amino alcohol, depending on the subsequent reaction conditions and the nature of the substituents.

Base-Catalyzed Ring-Opening: Strong bases can induce the ring opening of isoxazoles. For 3-haloisoxazoles, this can be a complex reaction, but it often proceeds via nucleophilic attack at the C5 position, followed by ring cleavage. The presence of the bromine atom at the 3-position can influence the regioselectivity of this process.

Electrophilic Ring-Opening: Recent studies have shown that isoxazoles can undergo ring-opening halogenation reactions. nih.gov For instance, treatment with electrophilic halogenating agents can lead to the cleavage of the N-O bond and the formation of halogenated acyclic compounds. nih.gov

Rearrangement Reactions: Isoxazoles can undergo rearrangement reactions, particularly under thermal or photochemical conditions.

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can rearrange to form oxazoles or other heterocyclic systems. This transformation is believed to proceed through a transient azirine intermediate.

Thermal Rearrangement: While less common for simple isoxazoles, substituted isoxazoles can undergo thermally induced rearrangements. The specific outcome is highly dependent on the substitution pattern of the isoxazole ring. For some 5-aminoisoxazole derivatives, reactions with α-diazocarbonyl compounds can lead to Wolff rearrangement products under thermal conditions. nih.govnjtech.edu.cn

The reactivity of the isoxazole core in this compound offers synthetic routes to a variety of open-chain and alternative heterocyclic structures, further expanding its utility as a versatile building block in organic synthesis.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Aminomethylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. While detailed experimental spectra for 3-Bromo-5-aminomethylisoxazole are not widely published, expected chemical shifts can be inferred from the analysis of closely related isoxazole (B147169) derivatives. google.comgoogle.comgoogle.com

A key derivative, tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, provides a concrete example for spectroscopic analysis. nih.govsigmaaldrich.com

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 3,5-disubstituted isoxazoles, the proton at the C4 position of the isoxazole ring is particularly diagnostic. Its chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5. For 3-bromo-5-substituted isoxazoles, this proton (H-4) typically appears as a singlet in the range of δ 6.4–7.1 ppm. google.com

The aminomethyl group (-CH₂NH₂) on this compound would be expected to show a singlet for the methylene (B1212753) protons (-CH₂) and a broad singlet for the amine protons (-NH₂), the latter of which is often exchangeable with D₂O. The chemical shifts for aminomethyl protons are typically in the range of δ 3.5-4.5 ppm, while the amine protons can vary widely.

| Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity | Notes |

| Isoxazole H-4 | 6.4 - 7.1 | Singlet (s) | Position is sensitive to substituents at C3 and C5. |

| Methylene (-CH₂) | ~3.5 - 4.5 | Singlet (s) | Adjacent to the isoxazole ring and the amino group. |

| Amine (-NH₂) | Variable | Broad Singlet (br s) | Chemical shift and broadening are dependent on solvent and concentration; signal disappears upon D₂O exchange. |

This is an interactive table based on expected values for this compound.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3,5-disubstituted isoxazoles, the chemical shifts of the ring carbons are characteristic. The carbon atom bearing the bromine (C3) is expected to have a chemical shift in the range of δ 145-150 ppm. The C5 carbon, attached to the aminomethyl group, would likely appear around δ 170-175 ppm, and the C4 carbon typically resonates around δ 100-110 ppm. rsc.org The aminomethyl carbon would be expected in the range of δ 35-45 ppm.

For the derivative tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate , the Boc protecting group introduces additional characteristic signals, including a quaternary carbon around δ 80 ppm and methyl carbons near δ 28 ppm.

| Carbon Type | Expected Chemical Shift (δ ppm) | Notes |

| Isoxazole C3-Br | 145 - 150 | Shielded by the electronegative bromine atom. |

| Isoxazole C4 | 100 - 110 | The only C-H carbon on the isoxazole ring. |

| Isoxazole C5 | 170 - 175 | Attached to the methylene group. |

| Methylene (-CH₂) | 35 - 45 | Carbon of the aminomethyl substituent. |

This is an interactive table based on expected values for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₄H₅BrN₂O) is approximately 177 g/mol , calculated using the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). finechemical.net Due to the presence of bromine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern (M+ and M+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. chemsrc.com

The exact mass is a more precise measure, and for C₄H₅⁷⁹BrN₂O, it is calculated to be 175.95900 Da. chemsrc.comalfa-chemistry.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation of isoxazole derivatives often involves the cleavage of the N-O bond and the loss of substituents.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) [M] |

| This compound | C₄H₅BrN₂O | 177.00 | 175.95900 |

| tert-Butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | C₉H₁₃BrN₂O₃ | 277.12 | 276.01095 |

This is an interactive data table. nih.govsigmaaldrich.comalfa-chemistry.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key functional groups include the amine (N-H), the methylene C-H bonds, and the isoxazole ring system (C=N, C-O). While a specific published spectrum is unavailable, characteristic absorption bands can be predicted. google.comgoogle.com

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Notes |

| Amine | N-H Stretch | 3300 - 3500 | Typically two bands for a primary amine (-NH₂), can be broad. |

| Amine | N-H Bend | 1590 - 1650 | Scissoring vibration. |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | From the -CH₂- group. |

| Isoxazole Ring | C=N Stretch | 1610 - 1690 | Characteristic ring vibration. |

| Isoxazole Ring | C-O Stretch | 1150 - 1250 | Ring stretching vibration. |

This is an interactive table based on typical IR absorption frequencies.

Single Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure of this compound itself has not been reported, studies on related bromo-isoxazole derivatives have been successfully performed to confirm their molecular structures. koreascience.krmdpi.comnih.gov For instance, the analysis of 3-bromo-5-phenyl-4,5-dihydroisoxazole (B1281787) confirmed its covalent structure and its binding mode to target proteins. nih.gov Similarly, the crystal structure of Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromeno[4,3-c] google.comalfa-chemistry.comisoxazole-3a(4H)-carboxylate was determined, revealing the envelope conformations of its isoxazole and pyran rings and the intermolecular hydrogen bonds that form dimeric structures in the crystal lattice. koreascience.kr

A hypothetical X-ray diffraction study on a suitable crystalline derivative of this compound would yield precise data on the planarity of the isoxazole ring, the C-Br bond length, and the conformation of the aminomethyl group relative to the ring. It would also reveal the packing of molecules in the crystal and identify key intermolecular forces, which are crucial for understanding the material's physical properties.

| Structural Parameter | Information Obtained | Example from Related Structures |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit (a, b, c, α, β, γ). | For a chromen-isoxazole derivative: a=8.31Å, b=9.58Å, c=11.15Å, α=98.5°, β=102.8°, γ=105.0°. koreascience.kr |

| Space Group | Symmetry of the crystal lattice. | Pī (triclinic) for a chromen-isoxazole derivative. koreascience.kr |

| Bond Lengths & Angles | Precise distances and angles between atoms. | Confirms covalent structure and geometry. |

| Conformation | Torsion angles and 3D shape of the molecule. | Isoxazole ring found in an envelope conformation. koreascience.kr |

| Intermolecular Interactions | Hydrogen bonds, halogen bonds, π-π stacking. | C-H···O hydrogen bonds leading to dimer formation. koreascience.kr |

This is an interactive data table illustrating the type of data obtained from X-ray crystallography.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Aminomethylisoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For 3-Bromo-5-aminomethylisoxazole, such calculations can elucidate key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The distribution of these frontier orbitals reveals the most likely sites for electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In principle, the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the amino group would be expected to be electron-rich, while the hydrogen atoms of the amino group would be electron-poor.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in comparing the reactivity of different but related molecules. While specific DFT studies on this compound are not prevalent in published literature, the methodology has been extensively applied to other isoxazole derivatives, providing a robust framework for its potential analysis. researcher.life

Illustrative Data Table: Predicted Electronic Properties

The following table represents typical data that would be generated from a DFT calculation for this compound, for illustrative purposes.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.8 eV | Indicates energy of the outermost electron; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Correlates with chemical stability and reactivity. |

| Electronegativity (χ) | 4.0 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.8 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.86 eV | Quantifies the propensity of the molecule to act as an electrophile. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is central to drug discovery, as it helps identify and optimize potential drug candidates by simulating their interaction with a biological target. researchgate.net

For this compound, docking studies could be employed to investigate its potential binding affinity and mode of interaction with various enzymes or receptors. The isoxazole scaffold is present in numerous pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer compounds. researchgate.netnih.gov The functional groups of this compound—the hydrogen-bond-donating aminomethyl group, the hydrogen-bond-accepting isoxazole nitrogen and oxygen, and the halogen-bond-donating bromine atom—provide multiple points for potential interaction with a protein's active site.

A typical docking simulation places the ligand into the binding site of a target protein and calculates a "docking score," which estimates the binding affinity. Lower binding energies typically indicate a more stable ligand-receptor complex. Analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the binding. nih.gov For instance, the amino group could form critical hydrogen bonds with amino acid residues like aspartate or glutamate, while the bromine atom could engage in halogen bonding with backbone carbonyl oxygens.

Illustrative Data Table: Hypothetical Molecular Docking Results

This table illustrates potential results from a molecular docking study of this compound against a hypothetical protein kinase target.

| Parameter | Result | Details |

| Target Protein | Human Cyclin-Dependent Kinase 2 (CDK2) | A common target in cancer research. |

| Binding Affinity | -7.5 kcal/mol | Suggests a potentially stable binding interaction. |

| Key Interacting Residues | LEU 83, GLU 81, ASP 86 | Residues within the kinase hinge region and active site. |

| Types of Interactions | Hydrogen Bond: Amino (-NH2) group with the backbone C=O of LEU 83. Hydrogen Bond: Isoxazole nitrogen with the side chain of LYS 33. Halogen Bond: Bromine atom with the backbone C=O of GLU 81. | These interactions anchor the ligand within the binding pocket. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density, it generates a unique surface for each molecule, which is color-mapped to highlight different types of close contacts between neighboring molecules.

The analysis of related bromo- and isoxazole-containing crystal structures provides a clear indication of the interactions that would likely govern the crystal packing of this compound. researchgate.netiucr.org The Hirshfeld surface can be mapped with properties like dnorm, which simultaneously displays contacts shorter (red regions) and longer (blue regions) than the van der Waals radii.

For this molecule, key interactions would include:

H···H Contacts: Typically the most abundant interaction, appearing as a large, scattered region in the corresponding 2D fingerprint plot. nih.gov

O···H/H···O and N···H/H···N Contacts: These appear as distinct, sharp "spikes" in the fingerprint plot and are indicative of strong hydrogen bonds involving the isoxazole oxygen and the aminomethyl group. nih.gov

C···H/H···C Contacts: These often relate to C-H···π interactions involving the isoxazole ring. researchgate.net

Quantifying the percentage of the Hirshfeld surface area covered by each type of contact allows for a detailed understanding of the forces that stabilize the crystal structure. iucr.orgresearchgate.net

Interactive Data Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Based on studies of similar heterocyclic compounds, this table presents the likely percentage contributions of different intermolecular contacts to the total Hirshfeld surface. researchgate.netnih.goviucr.org

| Intermolecular Contact | Predicted Surface Contribution (%) | Type of Interaction |

| H···H | 35 - 45% | van der Waals forces |

| O···H / H···O | 15 - 25% | Hydrogen Bonding |

| N···H / H···N | 10 - 20% | Hydrogen Bonding |

| Br···H / H···Br | 5 - 10% | Halogen Bonding / van der Waals |

| C···H / H···C | 5 - 10% | Weak Interactions / C-H···π |

| Other (Br···N, C···C, etc.) | < 5% | Minor van der Waals / π-stacking |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different three-dimensional arrangements of a molecule (conformers) that arise from rotation about its single bonds. google.comslideshare.net For a flexible molecule like this compound, identifying the low-energy (most stable) conformers is crucial, as the molecular conformation dictates its shape and how it can interact with its environment.

The primary source of flexibility in this compound is the aminomethyl side chain. Rotation around the C5-CH₂ single bond and the CH₂-NH₂ single bond gives rise to various spatial orientations. Computational methods can be used to perform a systematic conformational search by rotating these bonds in discrete steps and calculating the potential energy of each resulting structure. google.com

The results of this search can be plotted as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its dihedral angles. upenn.edu The valleys on this landscape correspond to stable, low-energy conformers (e.g., staggered conformations), while the peaks represent high-energy, unstable transition states (e.g., eclipsed conformations). libretexts.org This analysis reveals the most probable shapes of the molecule in solution and the energy barriers required to transition between them. Understanding the preferred conformation is essential for interpreting spectroscopic data and for selecting the correct structure for molecular docking studies.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

This table provides a simplified example of results from a conformational analysis, showing the relative stability of different orientations of the aminomethyl side chain.

| Conformer | Dihedral Angle (O-C5-C-N) | Relative Energy (kcal/mol) | Stability |

| 1 (Anti) | 180° | 0.00 | Most Stable |

| 2 (Gauche) | 60° | 0.85 | Stable |

| 3 (Gauche) | -60° | 0.85 | Stable |

| 4 (Eclipsed) | 0° | 4.50 | Unstable (Transition State) |

Applications of 3 Bromo 5 Aminomethylisoxazole in Preclinical Drug Discovery and Development

Role as a Key Intermediate in Pharmaceutical Synthesis

3-Bromo-5-aminomethylisoxazole is widely recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. lookchem.comchemsrc.com Its structural framework is a crucial component for creating diverse chemical entities designed to interact with specific biological targets. lookchem.com The process of 1,3-dipolar cycloaddition is one method used to synthesize 3-bromo-5-substituted isoxazoles, which are valuable intermediates for preparing a range of pharmacologically active compounds. google.com

A prominent example of its application is in the synthesis of Muscimol (B1676869), a compound with sedative and psychoactive properties that acts as a potent and selective agonist for the GABAA receptor. wikipedia.orgepo.org The synthesis involves a two-step process starting with 3-bromo-5-aminomethyl-isoxazole. wikipedia.org Initially, the compound is refluxed with potassium hydroxide (B78521) in methanol (B129727), which substitutes the bromine atom to yield 3-methoxy-5-aminomethyl-isoxazole. wikipedia.orggoogle.com This intermediate is then hydrolyzed using a concentrated acid to form the final product, Muscimol. wikipedia.org

Beyond Muscimol, this isoxazole (B147169) derivative serves as a precursor for other significant molecules. For instance, it is an intermediate in the synthesis of Broxaterol, a compound with bronchodilating activity. google.comgoogle.com Furthermore, patent literature details its use in creating intermediates for compounds with potential anti-inflammatory, antibiotic, and antifungal activities. google.comepo.orggoogle.com The N-Boc protected form, 3-Bromo-5-(N-Boc)aminomethylisoxazole, is also frequently used as a building block in organic synthesis to prepare various heterocyclic compounds for pharmaceutical and research applications. lookchem.com

Development of Novel Therapeutic Agents

The isoxazole core, often introduced using precursors like this compound, is a structural feature in many compounds under investigation for a broad spectrum of biological activities. rsc.org Research has demonstrated the therapeutic potential of isoxazole derivatives across several disease categories. rsc.org

The 3-bromoisoxazole (B39813) scaffold is a key feature in the design of novel anticancer agents. nih.gov Researchers have developed a series of isoxazole-bearing N-arylpyrazole derivatives and evaluated their anticancer activity against several human cancer cell lines. researchgate.net Many of the synthesized compounds demonstrated good to moderate activity, with several derivatives showing more potent activity than the standard anticancer drug, etoposide. researchgate.net Specifically, compound 12h in the study showed the most promising activity against all tested cell lines. researchgate.net

Another study identified a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the energy metabolism of cancer cells. nih.gov This compound significantly reduced the growth of four different pancreatic cancer cell lines, with its antiproliferative effect correlating well with the intracellular inhibition of the GAPDH enzyme. nih.gov

| Compound | Target Cancer Cell Line | Activity (IC50 in µM) |

|---|---|---|

| 12h | MCF-7 (Breast) | 0.31±0.044 |

| 12h | A549 (Lung) | 0.47±0.059 |

| 12h | DU-145 (Prostate) | 0.19±0.053 |

| 12h | MDA MB-231 (Breast) | 0.37±0.098 |

| Etoposide (Standard) | MCF-7 (Breast) | 1.15±0.087 |

| Etoposide (Standard) | A549 (Lung) | 1.21±0.098 |

| Etoposide (Standard) | DU-145 (Prostate) | 1.19±0.065 |

| Etoposide (Standard) | MDA MB-231 (Breast) | 1.28±0.076 |

Derivatives of this compound are also being investigated for their antimicrobial and antifungal capabilities. Isoxazole compounds can be converted into derivatives with potential fungicide activity. google.comgoogle.com Studies on related structures, such as phenylpyrazole derivatives bearing an isoxazole moiety, have shown interesting antimicrobial properties. researchgate.net For example, certain compounds produced inhibitory effects against the pathogenic yeast Candida albicans that were similar or superior to a reference drug. researchgate.net One compound in the series demonstrated excellent activity against the pathogenic mold Aspergillus. researchgate.net

The isoxazole scaffold is present in numerous compounds being explored for their neuroprotective effects. rsc.org Arylpyrazoles, which can be synthesized to include an isoxazole ring, are a class of compounds that have been noted for their potential neuroprotective activity. researchgate.net Additionally, Muscimol, which is directly synthesized from this compound, modulates the central nervous system by acting as a GABAA receptor agonist, a mechanism relevant to neuroprotection. wikipedia.org

The synthesis of compounds with anti-inflammatory and anticonvulsant properties frequently utilizes isoxazole intermediates derived from precursors like this compound. google.comgoogle.comresearchgate.net Patent filings indicate that 3,5-disubstituted isoxazoles serve as intermediates for molecules with anti-inflammatory activity. google.comepo.orggoogle.com Furthermore, Muscimol has demonstrated anticonvulsant properties in various animal models, highlighting a key therapeutic application for a direct derivative of this compound. wikipedia.org Broader studies of arylpyrazoles have also confirmed their potential for both anti-inflammatory and anticonvulsant effects. researchgate.net

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound into a viable drug candidate. These studies involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. For isoxazole derivatives, SAR studies are crucial for enhancing potency, selectivity, and pharmacokinetic properties. nih.govumt.edu

Research into allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) provides a clear example of SAR in action. nih.gov In this research, a series of trisubstituted isoxazoles were synthesized and studied. The investigation focused on how modifications at the C-5 position of the isoxazole ring influenced the compound's potency. nih.gov It was found that the hydrogen-bonding character of the substituent at this position was critical for activity. nih.gov For instance, shifting a nitrogen atom within a pyrrole (B145914) ring attached at the C-5 position resulted in a 4.5-fold decrease in potency, while replacing the pyrrole with a pyrazole (B372694) led to only a slight drop in activity. nih.gov These studies are often guided by computational methods, such as in silico docking, which predict how different derivatives will bind to the target protein. nih.gov

SAR studies have also been instrumental in developing inhibitors for other targets. For example, the development of inhibitors for the L-cystine/L-glutamate antiporter (system xc−) involved the systematic introduction of aryl groups onto the isoxazole scaffold to probe lipophilic pockets adjacent to the substrate-binding site. umt.edu This approach helps in designing molecules with improved binding affinity and inhibitory activity. umt.edu

Mechanism of Action Investigations in Biological Systems

While this compound is primarily recognized as a versatile chemical intermediate, its structural framework is integral to the synthesis of compounds with significant biological activities. Investigations into the mechanism of action, therefore, predominantly focus on the derivatives synthesized from this precursor. These derivatives have been instrumental in probing various biological systems, particularly in the fields of neuropharmacology and enzymology.

The principal application of this compound in this context is its role as a key building block for the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors, particularly the GABAA subtype, are crucial targets for therapeutic agents aiming to produce sedative, anxiolytic, and anticonvulsant effects.

This compound serves as a precursor for compounds that act as conformationally restricted analogues of GABA. These analogues are designed to mimic the structure of GABA, allowing them to bind to and activate GABA receptors. One of the most notable compounds synthesized from this precursor is muscimol (5-(aminomethyl)-1,2-oxazol-3-ol), a potent and selective orthosteric agonist for the GABAA receptor. wikipedia.org The synthesis of muscimol can be achieved from this compound through intermediate steps. google.comgoogle.com

The mechanism of action for these derivatives involves direct interaction with the GABA binding sites on the GABAA receptor complex. wikipedia.org This binding event mimics the action of GABA, triggering the opening of the receptor's integral chloride ion channel. nih.gov The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, which decreases neuronal excitability and results in the inhibition of neurotransmission. wikipedia.org This modulation of the GABAergic pathway is fundamental to the calming effects observed on the CNS. wikipedia.org The study of such derivatives provides indirect evidence about the conformational requirements for the interaction of GABA with its postsynaptic receptors. researchgate.net

The structural features of the isoxazole ring derived from this compound are critical for this biological activity, where the 3-hydroxyisoxazole moiety, in particular, is designed to mimic the carboxyl group of GABA.

Table 1: Derivatives of this compound and their Interaction with GABAergic System

| Derivative | Molecular Target | Pathway | Mechanism of Action |

|---|---|---|---|

| Muscimol | GABAA Receptor | GABAergic Neurotransmission | Potent and selective orthosteric agonist, mimics GABA to enhance inhibitory neurotransmission. wikipedia.org |

| 5-Aminomethyl-3-methoxyisoxazole | GABAA Receptor | GABAergic Neurotransmission | Acts as a conformationally restricted analogue of GABA, functioning as a GABA agonist. |

The 3-bromo-isoxazole scaffold, a core component of this compound, has been identified as a "warhead" in the design of covalent inhibitors targeting specific enzymes. While direct enzyme inhibition studies on this compound are not extensively documented, research on structurally related 3-bromo-isoxazoline derivatives provides significant insights into the potential of this chemical motif. These studies have prominently focused on the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

A series of 3-bromo-isoxazoline derivatives have been investigated as inhibitors of GAPDH from both the malaria parasite Plasmodium falciparum (PfGAPDH) and human sources (hGAPDH). mdpi.comnih.gov The proposed mechanism of inhibition involves the selective alkylation of the catalytic cysteine residue within the enzyme's active site. nih.govscispace.com The 3-bromo-isoxazoline ring acts as an electrophile, forming a covalent bond with the thiol group of the cysteine, thereby irreversibly inactivating the enzyme. mdpi.comscispace.com

In the context of cancer research, targeting the metabolic pathways of cancer cells is a promising therapeutic strategy. Pancreatic ductal adenocarcinoma (PDAC) cells, for instance, exhibit a high dependence on glycolysis. By inhibiting GAPDH, a key enzyme in the glycolytic pathway, these 3-bromo-isoxazoline derivatives have been shown to induce an antiproliferative effect on PDAC cells and pancreatic-cancer stem cells. mdpi.comnih.gov One particular derivative, AXP-3019, demonstrated the ability to block tumor growth in mouse xenograft models without apparent toxicity to normal cells. mdpi.comnih.gov

These findings underscore the value of the 3-bromo-isoxazole/isoxazoline scaffold, originating from precursors like this compound, in the development of novel enzyme inhibitors for therapeutic applications, including anti-malarial and anti-cancer treatments. mdpi.comnih.gov

Table 2: Research Findings on 3-Bromo-isoxazoline Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Organism/Disease Model | Key Finding |

|---|---|---|---|

| 3-Bromo-isoxazoline derivatives | Glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH) | Plasmodium falciparum (Malaria) | Covalent inhibition through selective alkylation of the catalytic cysteine. nih.govscispace.com |

| 3-Bromo-isoxazoline derivatives | Human Glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) | Pancreatic Ductal Adenocarcinoma (PDAC) | Antiproliferative effects on cancer cells by targeting glycolysis. mdpi.comnih.gov |

Emerging Research Directions and Future Perspectives

Catalyst Development and Green Chemistry Approaches for Synthesis

The synthesis of isoxazole (B147169) derivatives is an area of intense research, with a significant push towards more sustainable and efficient methods. rsc.orgresearchgate.net Traditional synthetic routes often involve metal catalysts, such as copper(I) or ruthenium(II), which can be costly, toxic, and difficult to remove from the final product. rsc.org

Emerging Trends:

Metal-Free Synthesis: A major focus is the development of metal-free catalytic systems. rsc.org Organocatalysts, such as 4-(dimethylamino)pyridine (DMAP), are being explored for the one-pot, three-component cyclization reactions that form the isoxazole ring. researchgate.net These methods offer milder reaction conditions and are more environmentally friendly. researchgate.net

Green Solvents and Energy Sources: The use of greener solvents, like deep eutectic solvents (DES), is gaining traction. acs.org A recent study demonstrated the synthesis of 3,5-disubstituted isoxazoles in a DES, achieving high yields in a significantly shorter reaction time. acs.org Additionally, alternative energy sources like microwave nih.govresearchgate.net and ultrasonic irradiation rsc.org are being employed to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis is emerging as a revolutionary approach for chemical manufacturing, offering enhanced control, safety, and scalability. acs.org Integrating reaction, separation, and solvent recovery into a continuous process minimizes waste and environmental impact, making it a promising strategy for the industrial-scale production of isoxazole derivatives. acs.org

A comparison of different synthetic approaches for isoxazoles highlights the shift towards greener methodologies.

| Method | Catalyst/Conditions | Advantages |

| Traditional Cycloaddition | Copper(I) or Ruthenium(II) catalysts | Well-established, versatile |

| Organocatalysis | 4-(dimethylamino)pyridine (DMAP) | Metal-free, mild conditions, atom economy |

| Microwave-Assisted Synthesis | Microwave irradiation | Faster reaction rates, higher yields, energy efficient nih.govresearchgate.net |

| Ultrasonication | Ultrasonic irradiation | Enhanced reaction rates, can be performed in water rsc.org |

| Flow Chemistry with DES | Deep Eutectic Solvents (e.g., TBAB/EG) | Sustainable, efficient, scalable, solvent reusability acs.org |

Advanced Material Science Applications

While the primary focus for many isoxazole derivatives has been in pharmaceuticals, their unique electronic and structural properties make them attractive candidates for advanced materials. researchgate.netresearchgate.net The presence of halogen atoms, like bromine, and the aminomethyl group in 3-Bromo-5-aminomethylisoxazole offers reactive sites for polymerization and functionalization.

Future Research Focus:

Polymers and Semiconductors: Isoxazole derivatives are being investigated for the synthesis of polymers with pendant isoxazole rings. researchgate.net These materials could exhibit enhanced thermal stability or unique semiconducting properties. researchgate.net Research is directed towards creating organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Liquid Crystals: The rigid, π-conjugated system of the isoxazole ring is a desirable feature for the design of new liquid crystalline materials. researchgate.net By modifying the substituents on the isoxazole core, researchers aim to control the molecular anisotropy and create materials with specific mesophase behaviors. researchgate.net

Functional Materials: The ability to functionalize the isoxazole ring allows for the creation of tailored materials. Isoxazoles can serve as flexible intermediates for assembling complex functionalized organic molecules. researchgate.net

Further Elucidation of Biological Activities and Therapeutic Potential

The isoxazole nucleus is present in numerous clinically approved drugs and is recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov Derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govnih.govespublisher.com this compound itself is a key intermediate in the synthesis of pharmacologically active compounds, such as muscimol (B1676869). google.comwikipedia.org

Key Research Areas:

Broadening the Scope of Activity: While isoxazoles are known for a range of activities, systematic screening of specific derivatives like this compound and its downstream products against diverse biological targets is ongoing. nih.govresearchgate.net The goal is to identify novel therapeutic applications. nih.gov

Mechanism of Action Studies: For promising compounds, detailed mechanistic studies are crucial. Understanding how these molecules interact with biological targets at a molecular level, for instance through enzyme inhibition or receptor binding, is essential for rational drug design and optimization. acs.org

Structure-Activity Relationship (SAR) Studies: Research will continue to focus on synthesizing new analogues by modifying the substituents on the isoxazole ring. rsc.org For this compound, the bromine atom and the aminomethyl group are key handles for chemical modification to explore how structural changes impact biological potency and selectivity. lookchem.com For example, the bromine atom can be substituted with other functional groups to create a library of new compounds for screening.

Reported Biological Activities of Isoxazole Scaffolds

| Activity | Description |

|---|---|

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. nih.govespublisher.com |

| Anti-inflammatory | Isoxazole compounds have been evaluated for their ability to reduce inflammation, with some acting as COX-2 inhibitors. nih.govnih.gov |

| Antimicrobial | The isoxazole ring is a component of several beta-lactamase-resistant antibiotics and has shown activity against various bacteria and fungi. nih.govajrconline.org |

| Anticonvulsant | Certain isoxazole derivatives have demonstrated potential in controlling seizures. nih.govnih.gov |

| Neuroprotective | Research has pointed towards the potential of isoxazoles in treating neurodegenerative disorders. rsc.orgscispace.com |

Development of Novel Analytical Methodologies

As new derivatives of this compound are synthesized and evaluated, robust analytical methods are required for their characterization, quantification, and stability assessment.

Future Directions:

Advanced Spectroscopic and Chromatographic Techniques: While standard methods like NMR, IR, and mass spectrometry are routinely used for structural characterization, orientjchem.orgarcjournals.org there is a need for more sensitive and high-throughput analytical techniques. The development of advanced HPLC methods is crucial for assessing the purity of synthesized compounds, which is a requirement for pharmacological studies.

Stability-Indicating Methods: For derivatives with therapeutic potential, developing stability-indicating analytical methods is critical. For instance, first-derivative spectrophotometry has been used to determine the stability of a bromo-isoxazole derivative and its degradation product, which is essential for formulation and shelf-life studies. nih.gov

In Silico and Docking Studies: Computational methods are becoming increasingly integrated with experimental work. Molecular docking studies help predict the binding interactions of isoxazole derivatives with biological targets like enzymes, guiding the synthesis of more potent compounds. acs.orgnih.gov These in silico approaches can help rationalize experimental findings and prioritize compounds for further development. acs.org

Q & A

Basic: What are the common synthetic routes for 3-Bromo-5-aminomethylisoxazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves cyclization reactions or functionalization of pre-existing isoxazole scaffolds. For example, bromination at the 3-position can be achieved using electrophilic brominating agents (e.g., NBS in DMF), while aminomethylation at the 5-position may employ reductive amination with formaldehyde and ammonia . Reaction conditions such as temperature (optimized between 0–25°C) and solvent polarity significantly impact yield. Polar aprotic solvents like DMF enhance electrophilic substitution, while excess brominating agents may lead to over-bromination by-products. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for confirming the bromine and aminomethyl substituents. The deshielding effect of bromine at C3 produces distinct downfield shifts (e.g., δ ~7.5 ppm for adjacent protons), while the aminomethyl group at C5 shows characteristic splitting patterns due to coupling with NH .

- High-Resolution Mass Spectrometry (HRMS): HRMS (EI or ESI+) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine (1:1 ratio for Br and Br) .

- Elemental Analysis: Discrepancies between calculated and experimental values for C, H, N (e.g., ±0.3% tolerance) may indicate impurities or hydration .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling outcomes often arise from competing pathways:

- Competing Nucleophilic Substitution: The aminomethyl group may act as a nucleophile, diverting reactivity from the bromine site. Using bulky ligands (e.g., XPhos) or low-temperature conditions suppresses this side pathway .

- Metal Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)) may favor C-Br activation, while nickel catalysts (e.g., NiCl) could promote undesired C-N bond cleavage. Systematic screening of catalysts/ligands using design of experiments (DoE) is recommended .

- Validation: Contrast experimental results with computational studies (DFT calculations) to identify dominant reaction pathways .

Advanced: What strategies optimize the regioselective functionalization of this compound for drug discovery applications?

Methodological Answer:

- Protection-Deprotection: Temporarily protect the aminomethyl group with Boc or Fmoc to direct reactivity to the bromine site. For example, Boc-protected derivatives enable selective Pd-catalyzed cross-coupling at C3, followed by acidic deprotection .

- Directed Metalation: Use directing groups (e.g., pyridyl or carbonyl) to guide lithiation or magnesiation to specific positions. Post-functionalization, the directing group can be removed via hydrolysis .

- Parallel Synthesis: Employ combinatorial libraries to test substituent effects on bioactivity, prioritizing electron-withdrawing groups at C3 for enhanced metabolic stability .

Basic: What are the stability and storage considerations for this compound?

Methodological Answer:

- Light Sensitivity: Brominated isoxazoles are prone to photodegradation. Store in amber glass vials under inert gas (Ar/N) at –20°C .

- Moisture Sensitivity: The aminomethyl group may hydrolyze to carboxylic acid under humid conditions. Use molecular sieves in storage containers and avoid aqueous workups unless necessary .

- Analytical Monitoring: Periodically assess purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced: How does this compound serve as a precursor for bioactive heterocycles?

Methodological Answer:

- Triazole Derivatives: Click chemistry with azides yields 1,2,3-triazole hybrids, enhancing antimicrobial activity. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine generates triazole-linked analogs .

- Isoxazole-Oxadiazole Hybrids: Condensation with hydrazides forms 1,3,4-oxadiazoles, which exhibit kinase inhibitory activity. Reaction monitoring via TLC (ethyl acetate/hexane) ensures complete conversion .

- Mechanistic Insights: The bromine atom facilitates SNAr reactions with thiols or amines, enabling diversification for structure-activity relationship (SAR) studies .

Advanced: How should researchers address conflicting crystallographic and computational data on the conformation of this compound?

Methodological Answer:

- X-ray vs. DFT: If experimental (X-ray) data shows a planar isoxazole ring while DFT predicts slight puckering, consider lattice packing forces or solvent effects in the solid state. Compare gas-phase DFT calculations with solution-state NOESY NMR to reconcile differences .

- Dynamic Effects: Variable-temperature NMR can reveal conformational flexibility not captured in static crystallographic models .

- Error Analysis: Quantify deviations using root-mean-square (RMSD) calculations between experimental and theoretical structures, prioritizing bond-length discrepancies >0.05 Å for reassessment .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management: Neutralize spills with activated carbon or vermiculite, avoiding direct contact. Decontaminate with 10% sodium thiosulfate to reduce bromine toxicity .

- Waste Disposal: Halogenated waste must be segregated and incinerated in EPA-approved facilities to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。